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molecular formula C6H3F3N2O3 B1305575 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine CAS No. 33252-64-1

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B1305575
M. Wt: 208.09 g/mol
InChI Key: JYXKHKBZLLIWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04131677

Procedure details

To 0.95 l. of stirred fuming nitric acid was added 29 g. of 5-trifluoromethyl-2-pyridone over 1 hour, and stirring was continued for 75 hours. The fuming nitric acid was evaporated and the residue was triturated with acetone. The acetone was evaporated to about 60 ml. and the precipitate was collected on a filter and washed with a 5:1 mixture of methylene chloride:acetone and dried and used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:15])([F:14])[C:7]1[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=1>>[N+:1]([C:9]1[C:10](=[O:13])[NH:11][CH:12]=[C:7]([C:6]([F:15])([F:5])[F:14])[CH:8]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC(NC1)=O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The fuming nitric acid was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetone
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated to about 60 ml
CUSTOM
Type
CUSTOM
Details
and the precipitate was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with a 5:1 mixture of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetone and dried

Outcomes

Product
Details
Reaction Time
75 h
Name
Type
Smiles
[N+](=O)([O-])C=1C(NC=C(C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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